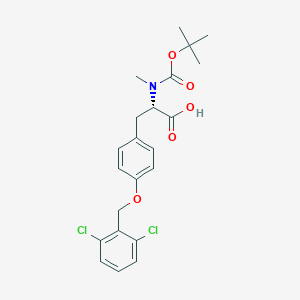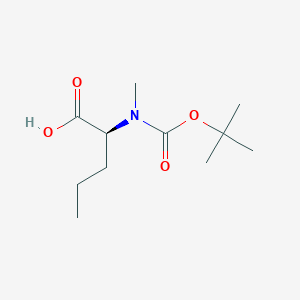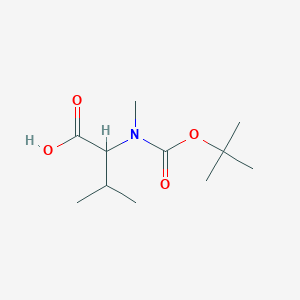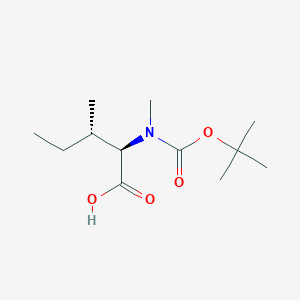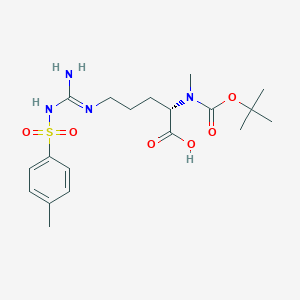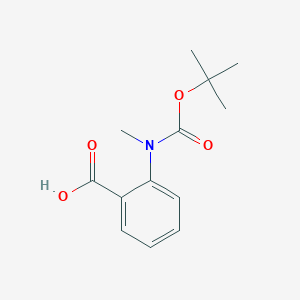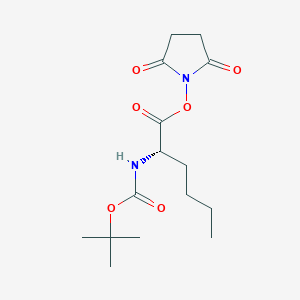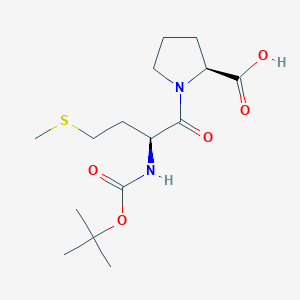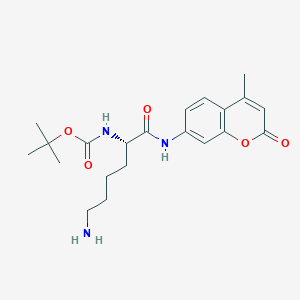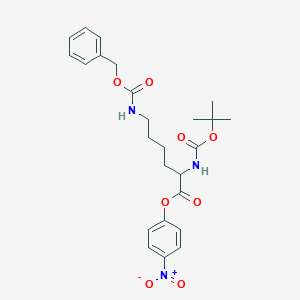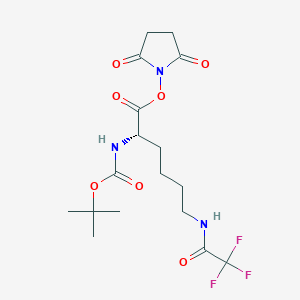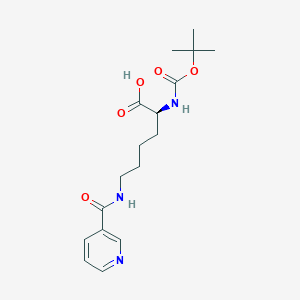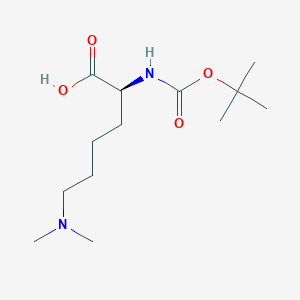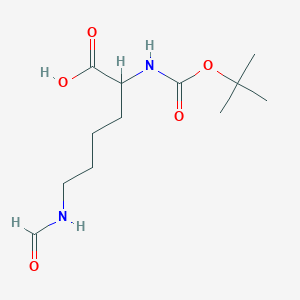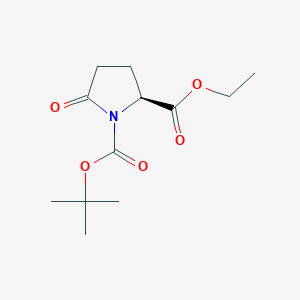
Boc-pyr-oet
描述
“Boc-Pyr-Oet” is a compound derived from pyroglutamic acid . It is used in the synthesis of various pharmacological compounds, including HCV protease inhibitors and alkyl renin inhibitors .
Synthesis Analysis
“Boc-Pyr-Oet” is synthesized using Boc-amino acids . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis
The molecular formula of “Boc-Pyr-Oet” is C12H19NO5 . It contains a total of 37 bonds, including 18 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic (thio-) carbamate, and 1 imide(-thio) .Physical And Chemical Properties Analysis
“Boc-Pyr-Oet” has a molecular weight of 257.283, a density of 1.2±0.1 g/cm3, a boiling point of 375.0±35.0 °C at 760 mmHg, and a melting point of 54 °C . It also has a flash point of 180.6±25.9 °C .科学研究应用
“Boc-pyr-oet”, also known as (S)-Ethyl-N-Boc-pyroglutamate, is a chemical compound with the molecular formula C12H19NO5 . It’s commonly used in the field of organic synthesis .
One of its main uses is as a carboxyl protecting group in the synthesis of amino acids . The carboxyl group is relatively active and can impact many reactions, so it’s often necessary to protect it. The method of protecting the carboxyl group is mainly esterification, but in some cases, the method of forming an amide or a hydrazide can also be used for protection .
“Boc-pyr-oet”, also known as (S)-Ethyl-N-Boc-pyroglutamate, is a chemical compound with the molecular formula C12H19NO5 . It’s commonly used in the field of organic synthesis . Here are some potential applications:
-
Carboxyl Protection in Amino Acids Synthesis
- Application: “Boc-pyr-oet” is used as a carboxyl protecting group in the synthesis of amino acids . The carboxyl group is relatively active and can impact many reactions, so it’s often necessary to protect it .
- Method: The method of protecting the carboxyl group is mainly esterification, but in some cases, the method of forming an amide or a hydrazide can also be used for protection .
- Results: The use of “Boc-pyr-oet” as a carboxyl protecting group can help prevent unwanted reactions during the synthesis of amino acids .
-
Esterification
- Application: Methyl (Me) and ethyl (Et) esters are well suited for a range of synthetic procedures as protecting groups for carboxyl groups . “Boc-pyr-oet” can be used in these procedures.
- Method: Alkylation and condensation reactions are carried out in the form of esters, followed by removal of ester groups by hydrolysis under the catalysis of acids or bases or by pyrolysis .
- Results: The use of “Boc-pyr-oet” in esterification can help protect carboxyl groups during reactions, allowing for more controlled and successful synthesis .
“Boc-pyr-oet”, also known as (S)-Ethyl-N-Boc-pyroglutamate, is a chemical compound with the molecular formula C12H19NO5 . It’s commonly used in the field of organic synthesis . Here are some potential applications:
-
Carboxyl Protection in Amino Acids Synthesis
- Application: “Boc-pyr-oet” is used as a carboxyl protecting group in the synthesis of amino acids . The carboxyl group is relatively active and can impact many reactions, so it’s often necessary to protect it .
- Method: The method of protecting the carboxyl group is mainly esterification, but in some cases, the method of forming an amide or a hydrazide can also be used for protection .
- Results: The use of “Boc-pyr-oet” as a carboxyl protecting group can help prevent unwanted reactions during the synthesis of amino acids .
-
Esterification
- Application: Methyl (Me) and ethyl (Et) esters are well suited for a range of synthetic procedures as protecting groups for carboxyl groups . “Boc-pyr-oet” can be used in these procedures.
- Method: Alkylation and condensation reactions are carried out in the form of esters, followed by removal of ester groups by hydrolysis under the catalysis of acids or bases or by pyrolysis .
- Results: The use of “Boc-pyr-oet” in esterification can help protect carboxyl groups during reactions, allowing for more controlled and successful synthesis .
安全和危害
“Boc-Pyr-Oet” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it’s recommended to remove the person to fresh air . In case of ingestion, it’s recommended to wash out mouth with copious amounts of water for at least 15 minutes .
属性
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWGFSJHCFVOW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420126 | |
| Record name | boc-pyr-oet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-pyr-oet | |
CAS RN |
144978-12-1 | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144978-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-pyr-oet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



